molecular formula C24H25N3O3S2 B2922804 Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 683793-93-3

Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2922804
M. Wt: 467.6
InChI Key: TXIHEFFVFAPPCV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a butyl group, a cyano group, a methyl group, a phenylcarbamoyl group, a thiophen-2-yl group, and a dihydropyridin-2-yl group . These groups are common in many organic compounds and have various properties and reactivities.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the cyano group (-CN) is polar and can participate in a variety of reactions. The thiophen-2-yl group is a heterocyclic compound that can also engage in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like -CN would likely make it polar, influencing its solubility in different solvents .

Scientific Research Applications

Coordination Chemistry and Polymerization Catalysts

The study of coordination chemistry involving dinucleating P2N2S ligands led to the preparation and characterization of cationic palladium complexes, which were found to catalyze the vinyl-addition polymerization of norbornene. This suggests the potential use of similar sulfur-containing compounds in catalysis and polymer science (Siedle et al., 2007).

Antimicrobial Activities

Compounds featuring thiophene and pyridine structures have been explored for their antimicrobial properties. For example, a study on the synthesis of highly functionalized tetrahydro-pyridines and pyridines demonstrated significant antimycobacterial activity, indicating the potential use of sulfur- and nitrogen-containing heterocycles as antimicrobial agents (Raju et al., 2010).

Synthesis of Fused Derivatives with Antimicrobial Activities

Another research effort involved the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone to synthesize ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which was further reacted to produce derivatives with antimicrobial activities. This study showcases the versatility of sulfur- and nitrogen-containing compounds in generating bioactive molecules (Wardkhan et al., 2008).

Organic Synthesis and Characterization

Research on the generation and characterization of 1,3-di-t-butyl and 1,3-di-t-butyl-4,6-dimethylthieno[3,4-c]thiophenes demonstrated the synthesis of complex thiophene derivatives, which could have applications in organic electronics and materials science (Ishii et al., 1992).

properties

IUPAC Name

butyl 2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-4-12-30-20(28)15-32-24-18(14-25)22(19-11-8-13-31-19)21(16(2)26-24)23(29)27-17-9-6-5-7-10-17/h5-11,13,22,26H,3-4,12,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIHEFFVFAPPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate

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